3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE
Overview
Description
3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a benzamide group, a furan ring, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE typically involves the condensation of benzamido derivatives with furan-containing compounds. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated furans
Scientific Research Applications
3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a candidate for new drug development, particularly in combating microbial resistance.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with bacterial enzymes, disrupting their normal function and leading to bacterial cell death. The furan ring plays a crucial role in binding to the active site of the enzyme, while the benzamide group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE
- 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-1-METHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXAMIDE
Uniqueness
3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of a benzamide group and a furan ring, which imparts distinct chemical and biological properties. This combination enhances its potential as an antibacterial agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
3-benzamido-N-(furan-2-ylmethyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-9-10-16(19(23)21-13-17-8-5-11-25-17)12-18(14)22-20(24)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQNICUQUNBGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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